

2-chloro-5-iodobenzyl bromide chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Chloro-5-iodobenzyl bromide**

Cat. No.: **B1589466**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Applications of **2-chloro-5-iodobenzyl bromide**

Abstract

This technical guide provides a comprehensive analysis of **2-chloro-5-iodobenzyl bromide** (CAS No. 793695-85-9), a halogenated aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. The document delineates its core physicochemical properties, predicted spectroscopic characteristics, and plausible synthetic pathways. Furthermore, it offers expert insights into its chemical reactivity, particularly as an electrophilic alkylating agent and a substrate in palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for its synthesis and application are provided to empower researchers in drug discovery and materials science. This guide is structured to serve as a foundational resource, blending established data with scientifically grounded predictions to facilitate its effective use in a laboratory setting.

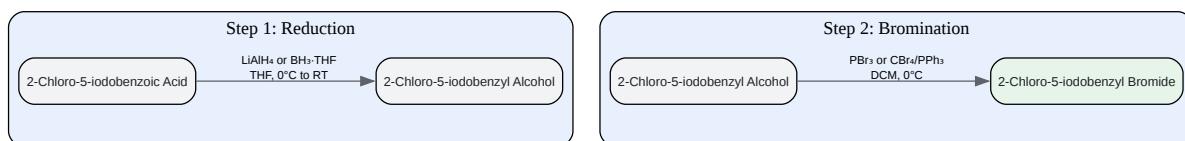
Physicochemical and Spectroscopic Properties

2-chloro-5-iodobenzyl bromide is a polyhalogenated aromatic compound, presenting as a light beige crystalline solid under standard conditions.^[1] Its structure, featuring a reactive benzylic bromide and two distinct aromatic halogens, makes it a versatile synthetic intermediate. The key physicochemical properties are summarized below.

Property	Value	Source(s)
CAS Number	793695-85-9	[1]
Molecular Formula	C ₇ H ₄ BrClI	[1]
Molecular Weight	362.27 g/mol	Calculated
IUPAC Name	1-(Bromomethyl)-2-chloro-5-iodobenzene	N/A
Physical Form	Light beige crystalline solid	[1]
Melting Point	158-161 °C	[1]
Solubility	Soluble in common organic solvents like dichloromethane and ethanol.	[1]

Spectroscopic Characterization (Predicted)

Specific, publicly available spectroscopic data for **2-chloro-5-iodobenzyl bromide** is limited. However, a detailed analysis can be reliably predicted based on its structure and data from closely related analogues such as 2-chlorobenzyl bromide and 2-iodobenzyl bromide.


- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to feature a distinct singlet for the benzylic methylene protons (-CH₂Br) in the downfield region, typically around δ 4.5-4.8 ppm. This significant downfield shift is caused by the deshielding effect of the adjacent bromine atom. The aromatic region should display three signals corresponding to the protons on the substituted benzene ring, likely between δ 7.0-7.9 ppm. The precise shifts and coupling patterns will depend on the combined electronic effects of the chloro and iodo substituents.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum is predicted to show seven distinct signals. The benzylic carbon (-CH₂Br) is expected to appear in the range of δ 30-35 ppm. The six aromatic carbons will resonate between δ 128-142 ppm, with the carbon atoms directly bonded to the halogens (C-Cl and C-I) showing characteristic shifts. The C-I bond, in particular, will induce a significant upfield shift on the carbon it is attached to (around δ 90-95 ppm).

- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm^{-1} . The C=C stretching vibrations of the aromatic ring should appear in the $1450\text{-}1600\text{ cm}^{-1}$ region. A strong peak corresponding to the C-Br stretching vibration of the benzylic bromide will be present in the fingerprint region, typically around $600\text{-}700\text{ cm}^{-1}$.
- Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion $[\text{M}]^+$ due to the presence of bromine ($^{79}\text{Br}/^{81}\text{Br}$, $\sim 1:1$ ratio) and chlorine ($^{35}\text{Cl}/^{37}\text{Cl}$, $\sim 3:1$ ratio). This will result in a cluster of peaks around m/z 362, confirming the elemental composition. A prominent fragment ion is expected at m/z 282, corresponding to the loss of the bromine radical ($[\text{M-Br}]^+$), forming the stable 2-chloro-5-iodobenzyl cation.

Synthesis and Purification

While a specific published protocol for **2-chloro-5-iodobenzyl bromide** is not readily available, a reliable synthetic route can be designed starting from 2-chloro-5-iodobenzoic acid.^[1] This multi-step process involves the reduction of the carboxylic acid to the corresponding benzyl alcohol, followed by bromination of the benzylic hydroxyl group.

Postulated Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Postulated two-step synthesis of **2-chloro-5-iodobenzyl bromide**.

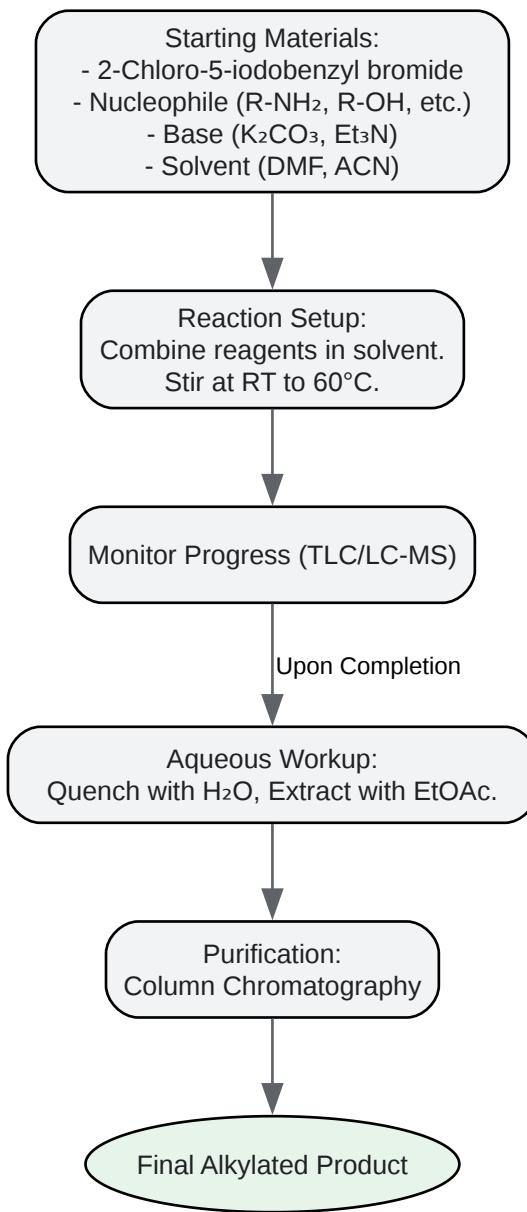
Experimental Protocol: Synthesis

Step 1: Reduction of 2-Chloro-5-iodobenzoic Acid

- Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 2-chloro-5-iodobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
- Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of borane-THF complex ($\text{BH}_3 \cdot \text{THF}$, ~1.2 eq) via the dropping funnel over 30 minutes. Causality Note: Borane is a milder reducing agent than LiAlH_4 , offering better selectivity for the carboxylic acid and simplifying the workup.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol, followed by 1 M HCl (aq).
- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-5-iodobenzyl alcohol.

Step 2: Bromination of 2-Chloro-5-iodobenzyl Alcohol

- Setup: Dissolve the crude 2-chloro-5-iodobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere and cool to 0 °C.
- Reagent Addition: Add phosphorus tribromide (PBr_3 , ~0.4 eq) dropwise. Causality Note: PBr_3 is a highly effective reagent for converting primary alcohols to bromides via an $\text{S}_{\text{n}}2$ mechanism. Maintaining a low temperature minimizes potential side reactions.
- Reaction: Stir the mixture at 0 °C for 2-3 hours. Monitor the disappearance of the starting material by TLC.
- Workup: Carefully pour the reaction mixture over ice water and transfer to a separatory funnel. Separate the organic layer, and wash successively with cold water, saturated sodium bicarbonate solution, and brine.


- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude **2-chloro-5-iodobenzyl bromide** can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the final product as a light beige solid.[1]

Chemical Reactivity and Applications

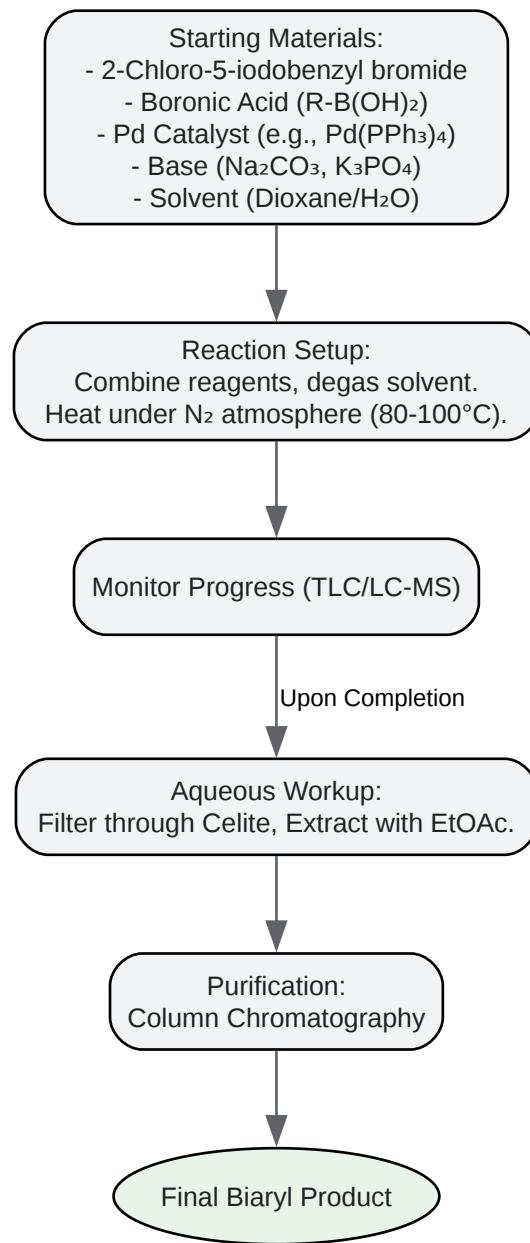
The synthetic utility of **2-chloro-5-iodobenzyl bromide** stems from its nature as a potent electrophile. The benzylic carbon is highly activated towards nucleophilic attack due to the excellent leaving group ability of the bromide ion. This makes it an invaluable reagent for introducing the 2-chloro-5-iodobenzyl moiety into various molecular scaffolds.

Application as an Alkylation Agent

A primary application is in the alkylation of nucleophiles such as amines, phenols, and thiols. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for nucleophilic substitution reactions.


Generalized Protocol: N-Alkylation of a Primary Amine

- Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

- Reagent Addition: Add a solution of **2-chloro-5-iodobenzyl bromide** (1.1 eq) in DMF dropwise at room temperature.
- Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by TLC, observing the consumption of the amine.
- Workup: Pour the reaction mixture into water and extract with ethyl acetate.
- Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel column chromatography to yield the desired secondary amine.

Substrate for Suzuki-Miyaura Cross-Coupling

The presence of an iodo-substituent on the aromatic ring allows this molecule to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.^[1] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures. The reactivity order for aryl halides in oxidative addition is I > Br > Cl, making the iodo position the primary site for coupling under standard conditions.^[2]

[Click to download full resolution via product page](#)

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling reactions.

Generalized Protocol: Suzuki-Miyaura Coupling

- Setup: To a Schlenk flask, add **2-chloro-5-iodobenzyl bromide** (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.5 eq).

- Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add a degassed mixture of solvents, typically dioxane and water (e.g., 4:1 ratio). Causality Note: Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
- Reaction: Heat the mixture to 80-100 °C and stir for 6-18 hours until TLC or LC-MS analysis indicates the consumption of the starting material.
- Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.
- Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Safety and Handling

2-chloro-5-iodobenzyl bromide is a hazardous chemical that must be handled with appropriate safety precautions. Based on its chemical structure and data from related benzyl halides, it is classified as a corrosive compound that causes severe skin burns and eye damage.^[3] It is also a lachrymator, meaning it can cause irritation and tearing of the eyes.

- Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. A face shield is recommended when handling larger quantities.
- Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Ensure adequate ventilation. Keep the container tightly closed and store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and metals.
- First Aid Measures:
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

- Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.
- Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Iodobenzyl bromide(40400-13-3) ^{13}C NMR spectrum [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buy 2-Bromo-5-chloro-3-iodobenzyl alcohol (EVT-12991426) [evitachem.com]
- To cite this document: BenchChem. [2-chloro-5-iodobenzyl bromide chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1589466#2-chloro-5-iodobenzyl-bromide-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com